
Spectroscopic Characterization of 2-
Aminophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Aminophenol

Cat. No.: B121084 Get Quote

This guide provides a comprehensive overview of the spectral data for 2-aminophenol
(C₆H₇NO), an essential organic compound used in the synthesis of dyes and heterocyclic

compounds.[1][2] The document is intended for researchers, scientists, and professionals in

drug development, offering a detailed look at its Infrared (IR), Nuclear Magnetic Resonance

(NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties.

Infrared (IR) Spectroscopy
Infrared spectroscopy of 2-aminophenol reveals characteristic absorption bands

corresponding to its functional groups. The presence of both hydroxyl (-OH) and amino (-NH₂)

groups, along with the aromatic ring, results in a complex and informative spectrum.

Table 1: Summary of IR Spectral Data for 2-Aminophenol
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Wavenumber
(cm⁻¹)

Intensity Assignment Reference

3420 Strong O-H Stretch [3]

3170 Medium N-H Stretch [3]

2930 Medium Aromatic C-H Stretch [3]

1625 Strong
C=C Aromatic Ring

Stretch
[3]

1600 Strong N-H Bending [3]

1575 Medium
C=C Aromatic Ring

Stretch
[3]

1500 Strong
C=C Aromatic Ring

Stretch
[3]

1480 Strong
C=C Aromatic Ring

Stretch
[3]

1440 Medium C-H in-plane bend [3]

1340 Medium C-N Stretch [3]

1295 Strong C-O Stretch [3]

830 Strong C-H out-of-plane bend [3]

740 Strong C-H out-of-plane bend [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

2-aminophenol.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-aminophenol shows distinct signals for the aromatic protons

and the protons of the amine and hydroxyl groups. The chemical shifts can vary depending on

the solvent used.
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Table 2: ¹H NMR Spectral Data for 2-Aminophenol

Chemical Shift
(δ) ppm

Multiplicity Assignment Solvent Reference

6.837 Multiplet Aromatic H D₂O [4]

~4.8 (broad) Singlet -NH₂ and -OH DMSO-d₆ [5]

Note: The protons of the -NH₂ and -OH groups are exchangeable and may appear as a broad

singlet; their chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 2-aminophenol displays six distinct signals, corresponding to the six

carbon atoms in the aromatic ring.

Table 3: ¹³C NMR Spectral Data for 2-Aminophenol

| Chemical Shift (δ) ppm | Assignment | Solvent | Reference | | :--- | :--- | :--- | :--- | :--- | |

147.037 | C-OH | D₂O |[4] | | 137.091 | C-NH₂ | D₂O |[4] | | 123.887 | Aromatic CH | D₂O |[4] | |

122.962 | Aromatic CH | D₂O |[4] | | 120.229 | Aromatic CH | D₂O |[4] | | 118.339 | Aromatic CH |

D₂O |[4] |

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the 2-aminophenol molecule.

The position of the maximum absorption (λmax) is influenced by the solvent.

Table 4: UV-Vis Spectral Data for 2-Aminophenol
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λmax (nm)
Molar Absorptivity
(log ε)

Solvent Reference

229 3.79 Water [6]

281 3.43 Water [6]

~275 Not specified Methanol [7]

~285 Not specified DMSO [7]

Experimental Protocols
Accurate spectral data acquisition relies on meticulous experimental procedures.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation: Dry the 2-aminophenol sample thoroughly to remove any moisture.

Grinding: Grind 1-2 mg of the 2-aminophenol sample with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[8]

Pellet Formation: Transfer the finely ground powder into a pellet press. Apply pressure

(typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer.

Background Scan: Run a background spectrum with an empty sample holder.

Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400

cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Dissolve 5-10 mg of 2-aminophenol in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.[9]

Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube.[9]
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Instrumentation Setup: Insert the NMR tube into the spectrometer's probe.

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and

shim the magnetic field to achieve homogeneity.[10]

Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse

width) and acquire the ¹H and ¹³C NMR spectra.[11]

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Reference the spectra using the residual solvent peak or

an internal standard (e.g., TMS).

Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol
Solution Preparation: Prepare a stock solution of 2-aminophenol of a known concentration

in a suitable UV-grade solvent (e.g., methanol, water).[12] Prepare a series of dilutions from

the stock solution to find an optimal concentration that gives an absorbance reading between

0.1 and 1.0.

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place

it in the spectrophotometer and record a baseline spectrum.[13][14]

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the

sample cuvette in the spectrophotometer.[14]

Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-400 nm)

to obtain the absorption spectrum and identify the λmax.[12]

Spectroscopic Analysis Workflow
The logical flow for the comprehensive spectroscopic analysis of 2-aminophenol is illustrated

in the diagram below.
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Caption: Workflow for the spectroscopic analysis of 2-aminophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Chemist | Journal of the American Institute of Chemists [theaic.org]

2. 2-Aminophenol - Wikipedia [en.wikipedia.org]

3. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google
Patents [patents.google.com]

4. bmse000310 2-Aminophenol at BMRB [bmrb.io]

5. Showing Compound 2-Aminophenol (FDB093591) - FooDB [foodb.ca]

6. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

9. publish.uwo.ca [publish.uwo.ca]

10. emory.edu [emory.edu]

11. ekwan.github.io [ekwan.github.io]

12. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-
aminophenol, and 4-aminophenol in ternary mixtures and water samples: ass ... - RSC
Advances (RSC Publishing) DOI:10.1039/D4RA01094A [pubs.rsc.org]

13. engineering.purdue.edu [engineering.purdue.edu]

14. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [Spectroscopic Characterization of 2-Aminophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121084#2-aminophenol-spectral-data-ir-nmr-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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